molecular formula C24H24BrN3O3S B11070041 1-(2-bromoethyl)-3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-(2-bromoethyl)-3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11070041
M. Wt: 514.4 g/mol
InChI Key: KKPCCEPPJXTTQQ-UHFFFAOYSA-N
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Description

1-(2-BROMOETHYL)-3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BROMOETHYL)-3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, bromoethyl compounds, and methylthioethyl reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-BROMOETHYL)-3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromoethyl and methylthioethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-BROMOETHYL)-3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-BROMOETHYL)-3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE shares similarities with other spiro compounds and indole derivatives.
  • Spiro[cyclohexane-1,3’-indole]: Another spiro compound with potential biological activity.

    5-Phenyl-3a,6a-dihydro-2H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]: A structurally related compound with similar synthetic routes and applications.

Uniqueness

The uniqueness of 1-(2-BROMOETHYL)-3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE lies in its specific functional groups and spiro structure, which confer unique chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H24BrN3O3S

Molecular Weight

514.4 g/mol

IUPAC Name

1'-(2-bromoethyl)-1-(2-methylsulfanylethyl)-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C24H24BrN3O3S/c1-32-14-11-17-19-20(22(30)28(21(19)29)15-7-3-2-4-8-15)24(26-17)16-9-5-6-10-18(16)27(13-12-25)23(24)31/h2-10,17,19-20,26H,11-14H2,1H3

InChI Key

KKPCCEPPJXTTQQ-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CCBr

Origin of Product

United States

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